4-(4-butoxyphenyl)-1-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-3-methyl-4,6-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7-ol
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Overview
Description
4-(4-BUTOXYPHENYL)-1-(2,2-DIMETHYLOXAN-4-YL)-3-METHYL-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-BUTOXYPHENYL)-1-(2,2-DIMETHYLOXAN-4-YL)-3-METHYL-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE involves multiple steps, starting from readily available starting materials. The key steps typically include:
Formation of the pyrazole ring: This can be achieved through the reaction of a hydrazine derivative with a β-diketone.
Thiazepine ring formation: This involves the cyclization of the pyrazole intermediate with a suitable thioamide.
Introduction of the butoxyphenyl group: This step involves the substitution reaction of the thiazepine intermediate with a butoxyphenyl halide.
Oxan ring formation: This is achieved through the cyclization of the intermediate with a suitable diol under acidic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
4-(4-BUTOXYPHENYL)-1-(2,2-DIMETHYLOXAN-4-YL)-3-METHYL-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the butoxyphenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or amines.
Scientific Research Applications
4-(4-BUTOXYPHENYL)-1-(2,2-DIMETHYLOXAN-4-YL)-3-METHYL-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound can be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: It may serve as a lead compound for the development of new pharmaceuticals.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(4-BUTOXYPHENYL)-1-(2,2-DIMETHYLOXAN-4-YL)-3-METHYL-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the specific application, but generally involves:
Binding to enzymes or receptors: The compound may inhibit or activate specific enzymes or receptors, leading to a biological effect.
Modulation of signaling pathways: The compound can affect various signaling pathways, leading to changes in cellular processes.
Comparison with Similar Compounds
4-(4-BUTOXYPHENYL)-1-(2,2-DIMETHYLOXAN-4-YL)-3-METHYL-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE can be compared with other similar compounds, such as:
Bufexamac: A hydroxamic acid derived from phenylacetamide with anti-inflammatory properties.
Other pyrazole derivatives: Compounds with similar pyrazole structures but different substituents, which can have varying biological activities.
Properties
Molecular Formula |
C24H33N3O3S |
---|---|
Molecular Weight |
443.6 g/mol |
IUPAC Name |
4-(4-butoxyphenyl)-1-(2,2-dimethyloxan-4-yl)-3-methyl-4,8-dihydropyrazolo[3,4-e][1,4]thiazepin-7-one |
InChI |
InChI=1S/C24H33N3O3S/c1-5-6-12-29-19-9-7-17(8-10-19)22-21-16(2)26-27(23(21)25-20(28)15-31-22)18-11-13-30-24(3,4)14-18/h7-10,18,22H,5-6,11-15H2,1-4H3,(H,25,28) |
InChI Key |
CELZCUZCXWCFLQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C2C3=C(NC(=O)CS2)N(N=C3C)C4CCOC(C4)(C)C |
Origin of Product |
United States |
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